BenchChemオンラインストアへようこそ!

4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic acid

CCR5 Antagonist HIV Entry Inhibition GPCR Pharmacology

4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic acid (CAS 1019465-60-1) is a privileged scaffold with sub-nanomolar CCR5 antagonism (IC50=0.110nM, 30-65× more potent than maraviroc) and 3.9-fold greater antibacterial activity (MIC=32µg/mL vs S. aureus) compared to simpler salicylic analogs. The specific 4-position amide substitution and cyclohexylpropanamido moiety are critical for target binding; positional isomers or unsubstituted derivatives cannot replicate this activity. Supplied at ≥95% purity for reproducible HTS, SAR studies, and permeability modeling. Verify structural authenticity to ensure experimental integrity.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 1019465-60-1
Cat. No. B1451693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic acid
CAS1019465-60-1
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCC(=O)NC2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C16H21NO4/c18-14-10-12(7-8-13(14)16(20)21)17-15(19)9-6-11-4-2-1-3-5-11/h7-8,10-11,18H,1-6,9H2,(H,17,19)(H,20,21)
InChIKeyWZQKDZDMVRJDET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic Acid (CAS 1019465-60-1) | Chemical Identity & Baseline Characteristics


4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic acid is a synthetic organic compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol [1]. It is a derivative of 2-hydroxybenzoic acid (salicylic acid) bearing a cyclohexylpropanamido substituent at the 4-position of the aromatic ring. The compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry research , with documented biological activities including CCR5 receptor antagonism and antimicrobial properties. Its structural features—a cyclohexyl ring linked via a three-carbon amide chain to a 2-hydroxybenzoic acid core—confer physicochemical properties such as an XLogP3 of 4.6, three hydrogen bond donors, and four hydrogen bond acceptors, which influence its solubility, permeability, and target engagement profiles [1].

Why Substituting 4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic Acid with Positional Isomers or Salicylic Acid Derivatives Compromises Assay Outcomes


Substitution of 4-(3-cyclohexylpropanamido)-2-hydroxybenzoic acid with structurally related analogs—such as the 5-positional isomer, unsubstituted salicylic acid derivatives, or other hydroxybenzoic acid amides—is not scientifically equivalent and may lead to significant deviations in experimental results. The specific 4-substitution pattern on the 2-hydroxybenzoic acid core is a critical determinant of target binding affinity, as demonstrated by the sub-nanomolar CCR5 antagonist potency (IC50 = 0.110 nM) observed for this compound [1], which differs markedly from the micromolar-range activity reported for many alternative scaffolds. Furthermore, the cyclohexylpropanamido moiety contributes to the compound's overall lipophilicity (XLogP3 = 4.6) [2], influencing membrane permeability and nonspecific binding profiles that cannot be replicated by simpler salicylic acid analogs. Direct comparative antimicrobial data reveal that this compound achieves an MIC of 32 µg/mL against S. aureus , whereas the structurally simpler N-cyclohexyl-2-hydroxybenzamide (a salicylic acid derivative) requires an MIC of 125 µg/mL [3], representing a nearly 4-fold difference in potency that would confound any attempt at simple substitution.

Quantitative Differentiation Evidence: 4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic Acid vs. Key Comparators


CCR5 Antagonist Potency: 4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic Acid vs. Clinical Benchmark Maraviroc

In a direct cell-based functional assay measuring inhibition of HIV-1 gp120-induced cell-cell fusion, 4-(3-cyclohexylpropanamido)-2-hydroxybenzoic acid exhibits an IC50 of 0.110 nM for CCR5 receptor antagonism [1]. This represents an approximately 30- to 65-fold improvement in potency compared to the FDA-approved CCR5 antagonist maraviroc, which demonstrates IC50 values ranging from 3.3 nM to 7.2 nM in analogous cell-free and cell-based binding assays . The sub-nanomolar potency of the target compound suggests a higher affinity interaction with the CCR5 receptor, potentially translating to enhanced antiviral efficacy at lower concentrations.

CCR5 Antagonist HIV Entry Inhibition GPCR Pharmacology

Antibacterial Activity: Potency Advantage Over Structurally Related Salicylic Acid Derivatives

4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic acid demonstrates a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus . This potency is approximately 3.9-fold greater than that of N-cyclohexyl-2-hydroxybenzamide, a closely related salicylic acid derivative lacking the propanamido spacer, which exhibits an MIC of 125 µg/mL (570.05 µM) against the same bacterial strain [1]. The enhanced activity of the target compound suggests that the propanamido linker and the specific substitution pattern contribute favorably to antibacterial target engagement or membrane penetration.

Antimicrobial Resistance Staphylococcus aureus Salicylic Acid Derivatives

Physicochemical Profile: Optimal Lipophilicity for Membrane Permeability vs. Hydroxybenzoic Acid Analogs

The computed XLogP3 value for 4-(3-cyclohexylpropanamido)-2-hydroxybenzoic acid is 4.6 [1], placing it within an optimal lipophilicity range (LogP 1–5) for passive membrane diffusion and oral bioavailability according to Lipinski's Rule of Five guidelines. In contrast, unsubstituted 2-hydroxybenzoic acid (salicylic acid) has a LogP of approximately 2.26 [2], which, while still within the acceptable range, is significantly lower and may limit passive diffusion across lipid bilayers. The increased lipophilicity of the target compound is directly attributable to the cyclohexylpropanamido substituent, which enhances hydrophobic interactions with biological membranes and hydrophobic binding pockets.

ADME Lipophilicity Drug-Likeness

Commercial Availability: Documented Purity Specifications vs. Alternative Scaffolds

Multiple reputable vendors, including AKSci and Enamine, supply 4-(3-cyclohexylpropanamido)-2-hydroxybenzoic acid with a minimum purity specification of 95% . This level of purity is consistently documented and verified, ensuring reproducibility in research applications. In comparison, many alternative salicylic acid derivatives or positional isomers are either not commercially available or lack well-defined purity specifications, introducing variability that can compromise experimental outcomes.

Chemical Procurement Purity Reproducibility

Cellular Differentiation Induction: Anticancer Potential vs. Undifferentiated Control Cells

4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This activity suggests potential utility as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. While quantitative dose-response data are not publicly available for this specific endpoint, the qualitative observation of differentiation induction distinguishes this compound from many other salicylic acid derivatives that primarily exert anti-inflammatory or antimicrobial effects without modulating cellular differentiation programs.

Cancer Therapeutics Differentiation Therapy Monocytic Lineage

Recommended Research Applications for 4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic Acid Based on Quantified Differentiation Evidence


High-Throughput Screening for Next-Generation CCR5 Antagonists

Given its sub-nanomolar CCR5 antagonist potency (IC50 = 0.110 nM), which exceeds that of the clinical benchmark maraviroc by 30- to 65-fold [1], 4-(3-cyclohexylpropanamido)-2-hydroxybenzoic acid is ideally suited as a positive control or reference compound in high-throughput screening campaigns aimed at identifying novel CCR5 inhibitors with improved potency. Its well-defined purity (≥95%) ensures consistent assay performance and minimizes false positives arising from impurities.

Structure-Activity Relationship (SAR) Studies in Antibacterial Drug Discovery

The 3.9-fold greater antibacterial potency (MIC = 32 µg/mL) of 4-(3-cyclohexylpropanamido)-2-hydroxybenzoic acid compared to N-cyclohexyl-2-hydroxybenzamide (MIC = 125 µg/mL) establishes this compound as a privileged scaffold for SAR exploration. Researchers can systematically modify the propanamido linker, cyclohexyl ring, or benzoic acid moiety to further optimize antibacterial activity and elucidate the molecular determinants of potency.

ADME Profiling and Membrane Permeability Studies

With an XLogP3 of 4.6, which is 2.34 log units higher than that of unsubstituted salicylic acid [2], this compound serves as an excellent model for investigating the relationship between lipophilicity and passive membrane diffusion. Its predicted optimal lipophilicity for oral bioavailability makes it a candidate for in vitro permeability assays (e.g., Caco-2 or PAMPA) to validate computational predictions and guide the design of bioavailable hydroxybenzoic acid-based therapeutics.

Differentiation Therapy Research in Oncology and Dermatology

The documented ability of 4-(3-cyclohexylpropanamido)-2-hydroxybenzoic acid to induce differentiation of undifferentiated cells to monocytes [3] positions it as a valuable tool compound for studying the molecular mechanisms of differentiation therapy in cancer (e.g., acute promyelocytic leukemia) and for exploring novel treatments for hyperproliferative skin conditions such as psoriasis. This application leverages a biological activity not commonly associated with salicylic acid derivatives.

Quote Request

Request a Quote for 4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.